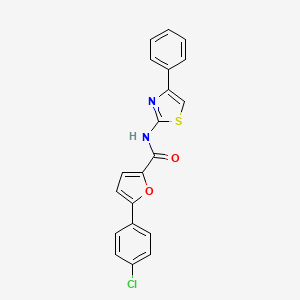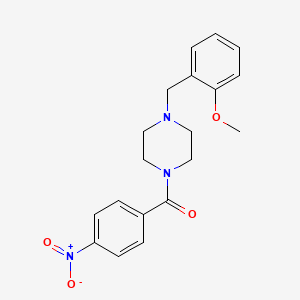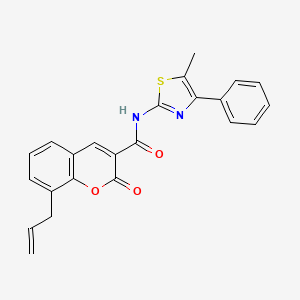![molecular formula C23H20O5 B3479362 2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE](/img/structure/B3479362.png)
2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE
Overview
Description
2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy and ethoxy groups attached to a chromenone backbone, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 6-methoxy-2H-chromen-3-one under basic conditions. The reaction is carried out in a suitable solvent, such as methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for a specific duration, followed by purification steps to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis systems could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound could be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE
- 2-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE
Uniqueness
2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE is unique due to the presence of both methoxy and ethoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3E)-3-[(4-ethoxy-3-methoxyphenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-4-27-18-10-8-14(12-20(18)26-3)13-21-23(24)16-9-11-17(25-2)15-6-5-7-19(28-21)22(15)16/h5-13H,4H2,1-3H3/b21-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOSCLQGTILSHQ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzamido-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3479283.png)
![N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3479290.png)
![N-[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3479291.png)
![N-(3-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3479304.png)
![5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3479310.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3479323.png)
![3-METHYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3479331.png)
![1-{4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}-3-METHYLBUTAN-1-ONE](/img/structure/B3479333.png)


![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile](/img/structure/B3479352.png)
![N-isopropylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3479383.png)
![Ethyl 4-[(1-ethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)
